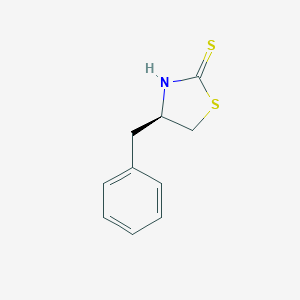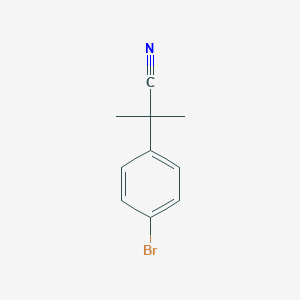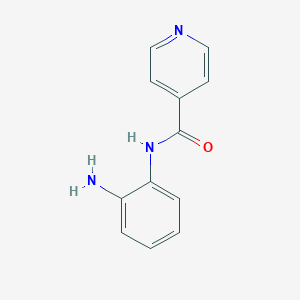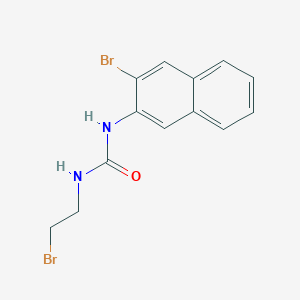
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of urea and contains two bromine atoms in its structure. In
Mechanism Of Action
The exact mechanism of action of urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is not fully understood. However, it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding, π-π interactions, and hydrophobic interactions.
Biochemical And Physiological Effects
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. However, its low solubility in water can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)-. One area of interest is the development of new fluorescent probes based on this compound for use in biological imaging. Another area is the synthesis of new derivatives of this compound with improved pharmacological activity. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a chemical compound that has shown great potential for use in scientific research. Its unique properties and potential applications make it an important area of study for future research. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can continue to explore the potential of this compound for use in a wide range of scientific fields.
Synthesis Methods
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- can be synthesized through a multistep process involving the reaction of urea with 2-bromoethanol and 3-bromo-2-naphthaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Scientific Research Applications
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting and imaging biological molecules such as proteins and DNA. It has also been used as a reagent for the synthesis of other compounds with potential pharmacological activity.
properties
CAS RN |
102434-19-5 |
|---|---|
Product Name |
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- |
Molecular Formula |
C13H12Br2N2O |
Molecular Weight |
372.05 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
InChI |
InChI=1S/C13H12Br2N2O/c14-5-6-16-13(18)17-12-8-10-4-2-1-3-9(10)7-11(12)15/h1-4,7-8H,5-6H2,(H2,16,17,18) |
InChI Key |
KKRWNOZAVONGKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
Other CAS RN |
102434-19-5 |
synonyms |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




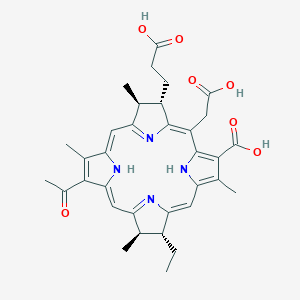


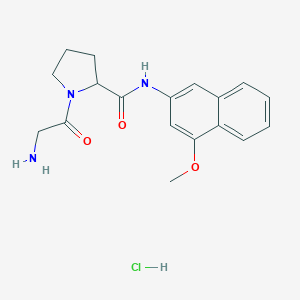
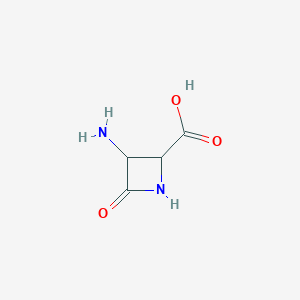
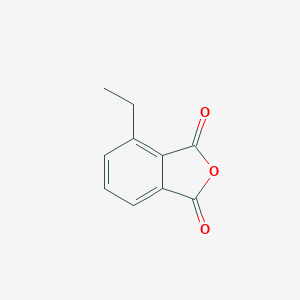


![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
